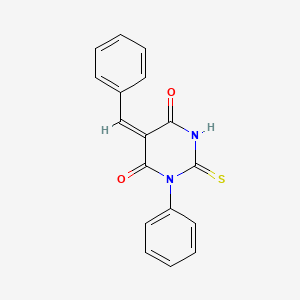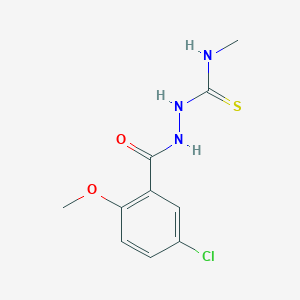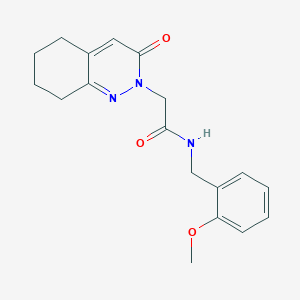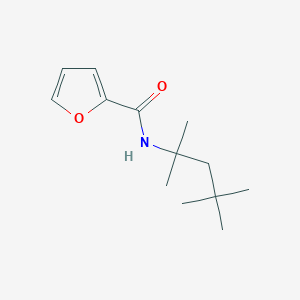![molecular formula C18H13NO6 B5700941 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Warfarin, is a commonly used anticoagulant medication. It is a vitamin K antagonist that inhibits the formation of blood clots. Warfarin is widely used in the treatment and prevention of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism.
作用機序
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits the activity of vitamin K epoxide reductase, an enzyme that is involved in the recycling of vitamin K. Vitamin K is required for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S. By inhibiting the activity of this enzyme, this compound reduces the production of these clotting factors and proteins, thereby inhibiting the formation of blood clots.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It prolongs the clotting time of blood, reduces the levels of clotting factors and proteins, and increases the risk of bleeding. It also has an effect on bone metabolism, which can lead to an increased risk of osteoporosis and fractures.
実験室実験の利点と制限
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a widely used anticoagulant drug that has many advantages for laboratory experiments. It is readily available, easy to administer, and has a long half-life, which allows for stable anticoagulation. However, this compound also has some limitations for laboratory experiments. It has a narrow therapeutic window, which means that even small changes in dosage can have a significant impact on its efficacy and safety. It also has a number of drug interactions, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of new anticoagulant therapies that are safer and more effective than this compound. Another area of research is the identification of genetic and environmental factors that influence the efficacy and safety of this compound in patients. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its effects on bone metabolism and the risk of osteoporosis.
合成法
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can be synthesized through a series of chemical reactions. The synthesis process involves the condensation of 4-hydroxycoumarin with ethyl chloroacetate, followed by the nitration of the resulting compound with nitric acid and acetic anhydride. The nitro compound is then reduced to the corresponding amine using sodium dithionite, and the amine is acylated with 3-nitrobenzoyl chloride to yield this compound.
科学的研究の応用
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is widely used in scientific research to investigate the role of vitamin K in blood coagulation. It is also used to study the mechanism of action of anticoagulant drugs and to develop new anticoagulant therapies. This compound has been used in numerous studies to investigate the genetic and environmental factors that influence its efficacy and safety in patients.
特性
IUPAC Name |
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11-7-18(21)25-17-9-14(5-6-15(11)17)24-10-16(20)12-3-2-4-13(8-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWZYXVBZINPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)



![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
